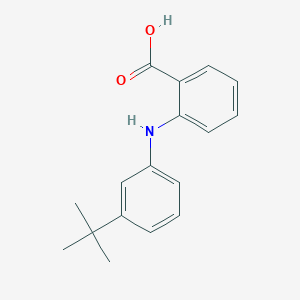

2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-(3-tert-butylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-17(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNQTSWLMWSBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469158 | |

| Record name | 2-(3-tert-Butylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-54-6 | |

| Record name | 2-(3-tert-Butylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid (CAS 17332-54-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((3-(tert-butyl)phenyl)amino)benzoic acid (CAS Number: 17332-54-6), a versatile organic compound with significant potential in pharmaceutical research and materials science. This document consolidates available technical data on its physicochemical properties, plausible synthetic routes, and prospective applications, with a particular focus on its role as a key intermediate in the development of novel bioactive molecules. While specific biological activity and mechanistic data for this exact compound are not extensively detailed in publicly accessible literature, this guide draws upon established principles of medicinal chemistry and related structural analogs to provide expert insights into its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic drug discovery. Methodologies for its synthesis and characterization are presented to empower researchers in their scientific endeavors.

Introduction

This compound is a derivative of N-phenylanthranilic acid, a scaffold of significant interest in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a tert-butyl substituted aniline, imparts a unique combination of hydrophobicity and acidic functionality.[1] The bulky tert-butyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets and modifying its metabolic profile. This guide will delve into the technical aspects of this compound, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.

| Property | Value | Source |

| CAS Number | 17332-54-6 | MySkinRecipes |

| Molecular Formula | C₁₇H₁₉NO₂ | MySkinRecipes |

| Molecular Weight | 269.34 g/mol | MySkinRecipes |

| Boiling Point | 405.6°C at 760 mmHg | MySkinRecipes |

| Purity | ≥95% (as commercially available) | MySkinRecipes |

| Storage | Room temperature, away from light, stored in an inert gas | MySkinRecipes |

Table 1: Physicochemical properties of this compound.[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through established cross-coupling methodologies that are fundamental to modern organic synthesis. The choice of a specific route will depend on factors such as starting material availability, desired scale, and laboratory capabilities. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. This method is particularly suitable for the coupling of an aryl halide with an amine.

Reaction Scheme:

Figure 1: Ullmann Condensation Workflow.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-halobenzoic acid (1.0 eq), 3-tert-butylaniline (1.2 eq), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy of the reaction. The base is crucial for the deprotonation of the amine, making it a more potent nucleophile. The choice of a copper catalyst is definitional to the Ullmann reaction, facilitating the crucial C-N bond formation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

Sources

Physicochemical properties of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Introduction

This compound (CAS No. 17332-54-6) is an aromatic carboxylic acid derivative with potential applications in pharmaceutical development and materials science.[1] Its structure, featuring a diphenylamine backbone with a bulky tert-butyl group and a carboxylic acid moiety, suggests its utility as a key intermediate in the synthesis of molecules with targeted biological activities, such as anti-inflammatory and analgesic properties.[1] The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, influencing everything from reaction kinetics during synthesis to bioavailability and stability in a final drug product.[2]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound and the authoritative methodologies employed for their determination. As direct experimental data for this specific molecule is not extensively published, this document focuses on the standard, self-validating protocols and the scientific rationale behind them, empowering researchers to perform a thorough characterization. We will use data from structurally related compounds, such as benzoic acid and its derivatives, for illustrative purposes.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 17332-54-6 | [3][4] |

| Molecular Formula | C₁₇H₁₉NO₂ | [1] |

| Molecular Weight | 269.34 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | - |

The structure consists of an anthranilic acid core N-substituted with a 3-(tert-butyl)phenyl group. The bulky, lipophilic tert-butyl group is expected to significantly influence properties like solubility and lipophilicity (LogP), while the acidic carboxylic acid and the basic secondary amine will dictate the pKa and pH-dependent solubility.

Thermal Analysis: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and identity.[5] For a pure compound, the melting range is typically narrow (within 2°C), whereas impurities tend to depress the melting point and broaden the range.[5]

Rationale for Experimental Choice

Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques for its high precision, small sample requirement, and ability to detect other thermal events like polymorphic transitions, desolvation, and decomposition.[6] DSC measures the difference in heat flow between the sample and a reference as a function of temperature, providing a quantitative and reproducible thermogram.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from ambient to a temperature beyond the expected melt, for instance, 25°C to 250°C.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Diagram of DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a critical parameter for drug development, directly impacting dissolution rate and bioavailability.[7] The "like dissolves like" principle suggests that this compound, with its large nonpolar surface area, will exhibit poor aqueous solubility but good solubility in organic solvents.

Rationale for Experimental Choice

The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity and reliability. It ensures that the solution reaches thermodynamic equilibrium with the solid phase. High-Performance Liquid Chromatography (HPLC) is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurement even for poorly soluble compounds.

Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility

-

System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any solid particles.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and governs the extent of ionization at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. This compound is amphoteric, possessing both a carboxylic acid group (acidic) and a secondary amine group (weakly basic).

-

The carboxylic acid pKa is expected to be in the range of 3-5 (similar to benzoic acid's pKa of 4.20).[8]

-

The pKa of the N-aryl amine is expected to be very low (aniline pKa is ~4.6), and protonation of this nitrogen is less significant.

Rationale for Experimental Choice

Potentiometric titration is a robust and direct method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa.

Detailed Experimental Protocol: Potentiometric pKa Determination

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C). Use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa) and then with a standardized solution of HCl (to determine the basic pKa). Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region in the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.

Diagram of pKa Determination Workflow

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity: Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the measure of a compound's lipophilicity. It is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value indicates preference for lipid environments (membranes), while a low LogP suggests hydrophilicity. The presence of the large tert-butyl group and two phenyl rings suggests this compound will be quite lipophilic.

Rationale for Experimental Choice

The shake-flask method followed by HPLC-UV analysis is the traditional and most reliable method for LogP determination. It directly measures the partitioning of the compound between two immiscible phases at equilibrium.

Detailed Experimental Protocol: Shake-Flask LogP Determination

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol.

-

Partitioning: Add a known amount of the compound to a mixture of the two prepared phases in a glass vessel.

-

Equilibration: Seal the vessel and shake it for several hours (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation and a fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expected signals would include aromatic protons on both phenyl rings (with distinct splitting patterns), a singlet for the N-H proton, a broad singlet for the carboxylic acid proton, and a sharp singlet integrating to nine protons for the tert-butyl group.

-

¹³C NMR: Expected signals would include a signal for the carbonyl carbon (~170 ppm), multiple signals in the aromatic region (110-150 ppm), and signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.[9]

-

A C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1680 cm⁻¹.[9]

-

An N-H stretch from the secondary amine, typically around 3300-3500 cm⁻¹.

-

C-H stretches from the aromatic rings and the tert-butyl group (~2850-3100 cm⁻¹).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is useful for quantification and assessing conjugation. The extended π-system of the diphenylamine structure is expected to produce strong absorbance in the UV region. For related aminobenzoic acids, absorption maxima are typically observed in the 200-400 nm range.[10]

Solid-State Characterization

The solid-state form of a compound can significantly impact its stability, solubility, and manufacturability.

Rationale for Experimental Choice

X-Ray Powder Diffraction (XRPD) is the primary technique for analyzing the solid-state nature of a pharmaceutical compound.[11] It can distinguish between different crystalline forms (polymorphs) and amorphous material. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form.[12]

Detailed Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind the crystalline sample to a fine powder (~10-50 µm) to ensure random orientation of the crystallites.

-

Instrument Setup: Mount the powdered sample in a sample holder.

-

Data Collection: Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: The detector measures the intensity of the diffracted X-rays at each 2θ angle. The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the specific crystal lattice structure.

Conclusion

A thorough physicochemical characterization is an indispensable component of the research and development process for any new chemical entity. For this compound, the application of standard, robust methodologies such as Differential Scanning Calorimetry, HPLC-based solubility and LogP determination, potentiometric titration, comprehensive spectroscopic analysis, and X-Ray Powder Diffraction is essential. These techniques provide the foundational data required to understand the molecule's behavior, guide formulation development, ensure quality control, and support regulatory filings. The protocols and rationale outlined in this guide provide a framework for researchers to generate the high-quality, reliable data necessary to advance their scientific objectives.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- Protheragen. (n.d.). API Physical Characteristics Testing.

- Simons, F. E., et al. (1988). The pharmacokinetics and pharmacodynamics of terfenadine in children. Journal of Allergy and Clinical Immunology.

- Labinsights. (2023). Physical and Chemical Characterization for APIs.

- Chemsrc. (n.d.). 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID.

- National Center for Biotechnology Information. (n.d.). Terfenadine. PubChem Compound Database.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- BLDpharm. (n.d.). 17332-54-6|this compound.

- Chan, K. Y., et al. (1991). Enantiomers of 4-[1-hydroxy-4-(4-hydroxydiphenylmethyl-1-piperidinyl)butyl]-α,α-dimethylbenzeneacetic acid.

- MySkinRecipes. (n.d.). This compound.

-

Truman State University. (n.d.). Melting Point Experiment. Retrieved January 13, 2026, from [Link]

-

SSERC. (n.d.). Melting point of Benzoic Acid. Retrieved January 13, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 13, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 3 - Melting Points. Retrieved January 13, 2026, from [Link]

-

IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved January 13, 2026, from [Link]

- Lewandowski, W., et al. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-[(phenylmethyl)amino]-. Retrieved January 13, 2026, from [Link]

-

University of Science and Technology of China. (n.d.). Supporting Information. Retrieved January 13, 2026, from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Phenylamino)benzoic acid. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

Clark, J. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved January 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Retrieved January 13, 2026, from [Link]

- Brittain, H. G. (2001).

- Byrn, S. R., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Journal of Pharmaceutical Sciences.

-

National Center for Biotechnology Information. (n.d.). 3-Amino-2-(3-tert-butylphenoxy)benzoic acid. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved January 13, 2026, from [Link]

-

Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved January 13, 2026, from [Link]

-

UBC Chemistry. (n.d.). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. Retrieved January 13, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Peroxybenzoic acid, tert-butyl ester (CAS 614-45-9). Retrieved January 13, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved January 13, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. Retrieved January 13, 2026, from [Link]

- Singh, G., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research.

-

ResearchGate. (n.d.). The structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Benzoic acid, 2-[(phenylmethyl)amino]- [webbook.nist.gov]

- 3. CAS#:17332-54-6 | 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID | Chemsrc [chemsrc.com]

- 4. 17332-54-6|this compound|BLD Pharm [bldpharm.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. global.oup.com [global.oup.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. moodle2.units.it [moodle2.units.it]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Senior Application Scientist's Guide to the Synthesis of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-((3-(tert-butyl)phenyl)amino)benzoic acid, a key intermediate and fenamic acid analogue. The document is structured for researchers, chemists, and professionals in drug development, offering a comparative study of the two primary catalytic methods for its synthesis: the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. Beyond mere protocols, this guide elucidates the mechanistic underpinnings, rationale for reagent selection, process optimization strategies, and practical considerations for purification and characterization. Our objective is to furnish scientists with the expert-level insights required to confidently select, execute, and troubleshoot the synthesis of this important N-aryl anthranilic acid derivative.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-Aryl anthranilic acids, commonly known as fenamates, represent a critical pharmacophore in medicinal chemistry.[1][2] This structural motif is the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic and flufenamic acid.[3][4] The molecule of interest, this compound, is a valuable building block in this class. The incorporation of a tert-butyl group on the aniline ring can significantly modulate the compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.

The core synthetic challenge lies in the formation of the C-N bond between the aniline nitrogen and the C2 position of the benzoic acid ring. This guide will explore and contrast the two most prevalent and robust methods for achieving this transformation.

Figure 1: High-level overview of the primary synthetic routes to the target compound.

Pathway I: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classic, copper-promoted nucleophilic aromatic substitution reaction.[5][6] The specific application for forming an N-aryl bond is often referred to as the Goldberg reaction.[5] While it has a long history, it often requires harsh conditions, but recent advancements have led to milder protocols.[7][8]

Mechanistic Rationale and Causality

The precise mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted to proceed via a copper(I) active species. The carboxylate group at the ortho position of the aryl halide is known to effectively chelate the copper catalyst, accelerating the reaction.[8] This coordination brings the reactants into proximity, facilitating the crucial C-N bond formation.

The choice of starting materials is critical. While 2-iodobenzoic acid is the most reactive halide, its higher cost and potential for side reactions make 2-chlorobenzoic acid an economically attractive alternative, especially for larger-scale synthesis.[8][9] The use of a less reactive aryl chloride necessitates a more active catalyst system or more forcing conditions.

Figure 2: Simplified representation of the Ullmann-Goldberg C-N coupling cycle.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is a representative procedure adapted from established methods for the amination of 2-chlorobenzoic acids.[8][9]

Step-by-Step Methodology:

-

Reagent Charging: To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.1 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Amine Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or 2-ethoxyethanol, followed by the addition of 3-tert-butylaniline (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Transfer the filtrate to a separatory funnel and wash with 1M HCl (2x) to remove excess aniline.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine all organic layers.

-

-

Product Isolation:

-

Extract the organic solution with 1M NaOH (3x). The acidic product will move to the aqueous basic layer, leaving neutral impurities behind.

-

Cool the combined aqueous layers in an ice bath and acidify to pH ~2-3 with concentrated HCl. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Pathway II: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its mild conditions, broad substrate scope, and high functional group tolerance.[10][11]

Mechanistic Rationale and Causality

This reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[12][13] The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[13] They promote the key steps of the cycle:

-

Oxidative Addition: The ligand's electron-donating ability facilitates the addition of the aryl halide to the Pd(0) center.

-

Reductive Elimination: The ligand's steric bulk promotes the final bond-forming step, releasing the product and regenerating the Pd(0) catalyst.

The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the formation of the key palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) can be used with more advanced catalyst systems, which is advantageous given the presence of the acidic carboxylic acid group.[14]

Figure 3: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative procedure based on modern Buchwald-Hartwig amination methods.[12][14]

Step-by-Step Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge a vial with a palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a suitable phosphine ligand (e.g., XPhos, 3 mol%). Add anhydrous toluene and stir for 10 minutes.

-

Reagent Charging: To a separate oven-dried reaction vessel, add 2-bromobenzoic acid (1.0 eq) and the base (e.g., K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the vessel, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with an inert gas (Argon) three times.

-

Solvent and Reagent Addition: Add anhydrous toluene via cannula, followed by 3-tert-butylaniline (1.2 eq). Finally, add the pre-formed catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

-

Work-up and Isolation: The work-up and isolation procedure is identical to that described for the Ullmann condensation (Section 2.2, Steps 5-6), involving an acidic wash to remove the excess amine followed by a basic extraction to isolate the carboxylic acid product.

-

Purification: The crude product can be purified by recrystallization. If impurities persist, column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of acetic acid (e.g., Hexane:Ethyl Acetate:Acetic Acid 90:10:0.1) to ensure protonation of the product and prevent tailing.

Comparative Analysis and Process Optimization

The choice between the Ullmann and Buchwald-Hartwig pathways depends on several factors including cost, scale, available equipment, and desired purity.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |

| Cost | Lower catalyst cost | Higher catalyst & ligand cost |

| Conditions | Harsher (120-200 °C) | Milder (80-110 °C) |

| Reaction Time | Generally longer (12-48 h) | Generally shorter (4-24 h) |

| Substrate Scope | More limited | Very broad |

| Functional Group Tol. | Moderate | High |

| Process Safety | High temperatures pose a risk | Flammable solvents, pyrophoric reagents (if using n-BuLi for ligand synthesis) |

| Waste | Copper waste stream | Palladium waste stream |

Expert Insights for Optimization:

-

Protecting Groups: For both pathways, if side reactions involving the carboxylic acid are problematic (e.g., decarboxylation at high temperatures), it can be temporarily protected as a methyl or ethyl ester. The ester is then hydrolyzed in the final step.

-

Solvent Choice: In the Buchwald-Hartwig reaction, polar aprotic solvents like dioxane or THF can also be effective, but toluene is often preferred for its ability to azeotropically remove traces of water.

-

Purification Strategy: The acidic nature of the target molecule is the key to a highly effective purification strategy. A well-executed acid-base extraction can often remove the majority of impurities, minimizing the need for chromatography.[15]

Figure 4: A generalized experimental workflow for the synthesis, work-up, and purification.

Conclusion

The synthesis of this compound is readily achievable through two robust catalytic C-N bond-forming methodologies. The copper-catalyzed Ullmann condensation offers a cost-effective, albeit often more demanding, route. In contrast, the palladium-catalyzed Buchwald-Hartwig amination provides a milder, faster, and more versatile approach that is frequently the method of choice in modern research and development settings. A thorough understanding of the mechanistic principles behind each pathway empowers the scientist to make informed decisions regarding reaction conditions, troubleshoot potential issues, and optimize the process for yield, purity, and scalability. The purification strategy, leveraging the acidic nature of the product, is a critical final step in obtaining high-purity material suitable for downstream applications in drug discovery and materials science.

References

-

Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. [1][2]

-

ResearchGate. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. [3]

-

Di Mola, A., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [16]

-

OUCI. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. [4]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [10]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [11]

-

Kysil, O., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. [14]

-

ResearchGate. (n.d.). Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic.... [7]

-

Cai, Q., et al. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Organic Letters, 7(16), 3553-3556. [9]

-

Cai, Q., et al. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health. [8]

-

Wikipedia. (n.d.). Ullmann condensation. [5]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [12]

-

Chemistry Student. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [13]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [6]

-

ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[15]

Sources

- 1. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Medicinal Applications of Fenamic Acid Derivatives [ouci.dntb.gov.ua]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid: A Technical Guide

Introduction

2-((3-(tert-Butyl)phenyl)amino)benzoic acid is a derivative of N-phenylanthranilic acid, a core structure in medicinal chemistry. N-phenylanthranilic acid and its analogues are known scaffolds for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a tert-butyl group on the phenylamino ring is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity. A thorough spectroscopic characterization is the cornerstone of drug discovery and development, ensuring the unequivocal identification and purity of the synthesized compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational reference for researchers in organic synthesis, medicinal chemistry, and analytical sciences. The interpretations presented herein are based on established principles and comparative analysis with structurally related molecules.

Methodology for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following outlines the standard experimental protocols for the characterization of this compound.

Sample Preparation

For NMR analysis, accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1] A suitable deuterated solvent that ensures complete dissolution is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended choice for compounds containing both carboxylic acid and secondary amine functionalities due to its excellent solubilizing power.[1] For IR spectroscopy, the KBr pellet method is a common and effective technique for solid samples.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used. For mass spectrometry, the sample can be introduced via direct infusion or after chromatographic separation, and ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Caption: Workflow for sample preparation for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons, the amine proton, the carboxylic acid proton, and the tert-butyl protons. The electron-withdrawing nature of the carboxylic acid group will generally deshield the protons on the benzoic acid ring, causing them to appear at a lower field compared to the protons on the tert-butylphenyl ring.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H |

| Amine (-NH-) | ~9.5 | Singlet (broad) | 1H |

| Aromatic (Benzoic Acid Ring) | 6.8 - 8.0 | Multiplets | 4H |

| Aromatic (tert-Butylphenyl Ring) | 7.0 - 7.4 | Multiplets | 4H |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

The broadness of the -COOH and -NH signals is due to hydrogen bonding and exchange with trace amounts of water in the solvent. The aromatic region will likely show complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons on the two phenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of 17 distinct carbon signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~169 |

| Aromatic (Quaternary) | 110 - 151 |

| Aromatic (CH) | 115 - 135 |

| Quaternary (tert-Butyl) | ~34 |

| Methyl (tert-Butyl) | ~31 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[1] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the amino group is expected to be shielded compared to the other aromatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H Stretch (Secondary Amine) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2870 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1625 - 1465 | Medium |

| C-N Stretch | 1320 - 1210 | Medium |

Table 3: Predicted IR Absorption Bands for this compound.

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[3] The C=O stretching vibration for an aryl carboxylic acid is typically observed in the 1700-1680 cm⁻¹ region.[3] The N-H stretch of the secondary amine will likely be a sharper peak around 3300 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Ion

The nominal molecular weight of this compound (C₁₇H₁₉NO₂) is 269.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269. The presence of a single nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[4]

Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key expected fragmentations include:

-

Loss of a methyl group (-CH₃): A peak at m/z 254, corresponding to the loss of a methyl radical from the tert-butyl group, is highly probable.

-

Loss of a tert-butyl group (-C(CH₃)₃): A significant peak at m/z 212 would result from the loss of the tert-butyl radical.

-

Decarboxylation (-COOH): Loss of the carboxylic acid group as a radical would lead to a fragment at m/z 224.

-

Loss of water (-H₂O): A peak at m/z 251 may be observed due to the loss of a water molecule.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined methodologies, serve as a valuable resource for the synthesis, purification, and characterization of this and structurally related compounds. The detailed interpretation of the spectral features, grounded in fundamental principles and comparative data, will aid researchers in confirming the structure and purity of their materials, a critical step in the advancement of drug discovery and development programs.

References

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid - SJC. (n.d.). Retrieved from [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

N-Phenylanthranilic Acid | C13H11NO2 | CID 4386. (n.d.). PubChem. Retrieved from [Link]

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2008). Journal of Molecular Structure, 875(1-3), 205-213.

-

Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

N-phenylanthranilic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

-

2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino... (n.d.). ResearchGate. Retrieved from [Link]

-

N-phenylanthranilic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoic acid, 2-amino-, butyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoic acid, p-tert-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoic acid, 2-[(phenylmethyl)amino]-. (n.d.). NIST WebBook. Retrieved from [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Anthranilic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Benzoic acid, 3-amino-, tert.-butyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

- Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. (2019). Journal of Biomolecular NMR, 73(10-11), 589-597.

- Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (2006). The Journal of Organic Chemistry, 71(21), 8026-8032.

-

Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-Aminobenzoic Acid | C7H7NO2 | CID 7419. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sjctni.edu [sjctni.edu]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Crystal Structure of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and potential solid-state structural features of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust experimental workflow for its determination, drawing upon established methodologies for analogous N-aryl anthranilic acid derivatives. The guide is intended for researchers, scientists, and drug development professionals interested in the structure-property relationships of this class of compounds, which are notable for their applications in medicinal chemistry, particularly as anti-inflammatory agents.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids are a class of compounds structurally related to fenamic acids, a group of non-steroidal anti-inflammatory drugs (NSAIDs). Their molecular framework, consisting of an anthranilic acid moiety linked to an aryl group via an amino bridge, is a privileged scaffold in medicinal chemistry. The biological activity of these compounds is intimately linked to their three-dimensional conformation, which is governed by factors such as intramolecular hydrogen bonding and steric interactions between the substituent groups.

The title compound, this compound, is of particular interest due to the presence of a bulky tert-butyl group on the phenyl ring. This substituent is expected to exert significant steric influence, potentially leading to unique conformational preferences and crystal packing arrangements. Understanding the precise crystal structure is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

Synthesis of this compound

The synthesis of N-aryl anthranilic acid derivatives is well-documented, with the Ullmann condensation being a commonly employed and effective method.[1] This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative.

Proposed Synthetic Protocol:

A plausible synthetic route to this compound is the Ullmann condensation of 2-chlorobenzoic acid with 3-tert-butylaniline.

Caption: Proposed synthesis of this compound via Ullmann condensation.

Step-by-Step Methodology:

-

Reaction Setup: A mixture of 2-chlorobenzoic acid (1.0 equivalent), 3-tert-butylaniline (1.2 equivalents), cupric oxide (catalytic amount), and anhydrous potassium carbonate (2.0 equivalents) in a suitable solvent (e.g., nitrobenzene or DMF) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid is suspended in water.

-

Purification: The product is precipitated by acidification with dilute hydrochloric acid, filtered, and washed with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Single-Crystal Growth and X-ray Diffraction Analysis

The key to determining the crystal structure is the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Crystal Growth Methodology

Slow evaporation is a common and effective technique for growing single crystals of organic molecules.

Protocol:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

-

Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Workflow:

Sources

An In-depth Technical Guide to the Biological Activity of N-Phenylanthranilic Acid Derivatives

Introduction

N-phenylanthranilic acid, also known as fenamic acid, serves as a foundational scaffold in medicinal chemistry.[1][2][3] Its derivatives, collectively known as fenamates, constitute a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] This guide provides a comprehensive technical overview of the diverse biological activities of N-phenylanthranilic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the therapeutic potential of this versatile chemical scaffold.

The core chemical structure, consisting of a diphenylamine moiety with a carboxylic acid group ortho to the amino linkage, provides a unique platform for chemical modification, leading to a wide spectrum of pharmacological effects.[4] While primarily recognized for their anti-inflammatory properties, these derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and ion channel modulating effects.[1][5][6]

I. Anti-inflammatory Activity: The Hallmark of Fenamates

The most well-documented biological activity of N-phenylanthranilic acid derivatives is their anti-inflammatory effect, which also underpins their analgesic and antipyretic properties.[3][7]

A. Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking the action of COX-1 and COX-2, N-phenylanthranilic acid derivatives reduce the production of these pro-inflammatory mediators.

B. Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[8][9]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).

-

Compound Administration:

-

The test group receives the N-phenylanthranilic acid derivative, typically administered orally as a suspension.

-

The standard group receives a known anti-inflammatory drug, such as indomethacin or phenylbutazone.[8]

-

The control group receives only the vehicle (e.g., a suspension with an emulsifier like Tween-80).[10]

-

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

C. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of N-phenylanthranilic acid derivatives is significantly influenced by the nature and position of substituents on both aromatic rings.[7]

-

Carboxylic Acid Group: The ortho-position of the carboxyl group on the anthranilic acid ring is crucial for activity.[7]

-

NH Bridge: The secondary amine linkage is essential; replacement with other groups (O, CH2, S) diminishes activity.[7]

-

Substituents on the N-Aryl Ring:

-

Substitution at the 3'-position is generally more favorable for activity than at the 2' or 4' positions.[7]

-

Electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl), often enhance activity.[7][10]

-

Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is also effective.[7]

-

-

Substituents on the Anthranilic Acid Ring: Generally, substitution on this ring reduces anti-inflammatory activity.[7]

II. Anticancer Activity: A Promising Frontier

Emerging research has highlighted the potential of N-phenylanthranilic acid derivatives as anticancer agents.[8][11] Their mechanisms of action in this context are multifaceted and appear to be both COX-dependent and independent.

A. Mechanisms of Anticancer Action

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[8]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.[8]

-

Inhibition of Aldo-Keto Reductases (AKRs): Certain N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C enzymes.[12] These enzymes are implicated in the progression of various cancers.

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, MDA-MB-231) are seeded in a 96-well plate at a specific density and incubated for 24 hours.[8]

-

Compound Treatment: The cells are treated with various concentrations of the N-phenylanthranilic acid derivative and incubated for a further 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

III. Antimicrobial Activity

N-phenylanthranilic acid derivatives have also demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][5]

A. Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[1][2] By binding to this enzyme, the derivatives disrupt critical cellular processes, leading to bacterial cell death.

B. Experimental Protocol: Agar-Well Diffusion Method

This is a widely used method to screen for the antimicrobial activity of new compounds.[1][2]

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plate.[1][2]

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to the wells. A positive control (a known antibiotic) and a negative control (the solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Modulation of Ion Channels

Beyond their classical pharmacological targets, N-phenylanthranilic acid derivatives have been shown to modulate the activity of various ion channels, which may contribute to their diverse biological effects.[1][6]

A. Targets and Effects

-

Potassium (K+) Channels: Some derivatives act as openers of KCNQ2/3 potassium channels, which are important for neuronal excitability. This activity may contribute to their analgesic effects.[4][6]

-

Chloride (Cl-) and Calcium (Ca2+) Channels: Fenamates can also modulate the activity of Ca2+-activated Cl- channels and large-conductance Ca2+-activated K+ (Slo1) channels.[1]

B. Experimental Protocol: Electrophysiological Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

Principle: A micropipette with a very small opening is used to make a tight seal with the membrane of a single cell. This allows for the measurement of the electrical currents flowing through the ion channels in that patch of membrane.

Step-by-Step Methodology:

-

Cell Preparation: Cells expressing the ion channel of interest are cultured on a coverslip.

-

Micropipette Fabrication: Glass micropipettes are pulled to a fine tip and filled with an appropriate electrolyte solution.

-

Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").

-

Recording Configuration: The patch of membrane can be either left attached to the cell (cell-attached mode) or detached (inside-out or outside-out modes). Alternatively, the membrane patch can be ruptured to allow for whole-cell recording.

-

Compound Application: The N-phenylanthranilic acid derivative is applied to the cell via the bath solution or through the micropipette.

-

Data Acquisition and Analysis: The changes in ion channel currents in response to the compound are recorded and analyzed to determine its effects (e.g., activation, inhibition, modulation of channel gating).

V. Synthesis and Characterization

The synthesis of N-phenylanthranilic acid derivatives is typically achieved through the Ullmann condensation reaction.[14] This involves the reaction of an o-halobenzoic acid with an appropriately substituted aniline in the presence of a copper catalyst and a base.[14] More recently, environmentally friendly methods using water as a solvent and ultrasound irradiation have been developed to improve reaction yields and reduce reaction times.[15]

A. General Synthetic Workflow

Caption: General workflow for the synthesis and biological evaluation of N-phenylanthranilic acid derivatives.

B. Characterization Techniques

The synthesized derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To determine the elemental composition of the compound.

VI. Concluding Remarks

N-phenylanthranilic acid and its derivatives represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of new therapeutic agents. While their role as anti-inflammatory drugs is well-established, their potential in oncology, infectious diseases, and neurology is becoming increasingly apparent. A thorough understanding of their diverse biological activities, mechanisms of action, and structure-activity relationships is paramount for the rational design of next-generation therapeutics based on this versatile chemical framework. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this important class of compounds.

References

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. [Link]

-

Joshi, S., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

-

Gaidukevich, A. N., Levitin, E., et al. (1985). Synthesis and biological activity of N-phenylanthranilic acid derivatives. Pharmaceutical Chemistry Journal. [Link]

-

Saeki, K., Muraoka, S., & Yamasaki, H. (1972). Anti-Inflammatory Properties of N-Phenylanthranilic Acid Derivatives in Relation to Uncoupling of Oxidative Phosphorylation. The Japanese Journal of Pharmacology. [Link]

-

Various Authors. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]

-

Svechnikova, O. M., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. * Zaporozhye Medical Journal*. [Link]

-

PubChem. (n.d.). N-Phenylanthranilic Acid. National Center for Biotechnology Information. [Link]

-

Peretz, A., et al. (2010). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. ResearchGate. [Link]

-

Saeki, K., Muraoka, S., & Yamasaki, H. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 22(2), 187-199. [Link]

- Various Authors. (2010). N-phenylanthranilic acid derivatives and uses thereof.

-

Berner, N. H., Varma, R. S., & Boykin Jr., D. W. (1970). Substituted N-phenylanthranilic acid hydrazides as potential antimalarial and antimicrobial agents. Journal of Medicinal Chemistry. [Link]

-

Brozic, P., et al. (2011). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

-

Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

- Kamal, A., & Prasad, B. R. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.

-

Cella, R., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. [Link]

-

Various Authors. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. MDPI. [Link]

-

Supasuc, T., et al. (2015). Investigation on biological activities of anthranilic acid sulfonamide analogs. Excli Journal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN101868443A - N-phenylanthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. The molecular design of biologically active derivatives of N-phenylanthranilic acid | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]

- 12. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of N-phenylanthranilic acid derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Tert-Butyl Group: A Linchpin in Molecular Design and Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a seemingly simple quaternary alkyl substituent, exerts a profound and multifaceted influence on molecular properties and interactions. Its unique combination of steric bulk and subtle electronic effects has established it as an indispensable tool in the arsenal of medicinal chemists, materials scientists, and synthetic organic chemists. This technical guide provides a comprehensive exploration of the pivotal roles the tert-butyl group plays, from dictating conformational preferences and reaction pathways to modulating drug-receptor interactions and enhancing metabolic stability. Through a synthesis of foundational principles, quantitative data, detailed experimental protocols, and computational insights, this guide aims to equip researchers with the knowledge to strategically employ the tert-butyl group in molecular design and optimization.

Fundamental Properties of the Tert-Butyl Group: A Tale of Sterics and Electronics

The tert-butyl group, with the chemical formula -C(CH₃)₃, is characterized by a central quaternary carbon atom bonded to three methyl groups. This arrangement gives rise to its defining features: significant steric hindrance and a modest electron-donating nature.

Steric Influence: The Dominant Paradigm

The most prominent characteristic of the tert-butyl group is its sheer size. The three methyl groups project outwards, creating a bulky, non-polar, and conformationally rigid domain that significantly impacts the spatial arrangement of atoms in a molecule.[1] This steric hindrance is a powerful tool for controlling reaction trajectories and influencing molecular shape.[1]

A quantitative measure of a substituent's steric demand is its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater preference for the equatorial position to minimize steric strain. The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation of a substituted cyclohexane ring with the tert-butyl group in the equatorial position.[2][3]

Table 1: A-Values for Common Substituents in Cyclohexane

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CN | 0.2 |

| -F | 0.24 |

| -Br | 0.2-0.7 |

| -Cl | 0.4 |

| -I | 0.4 |

| -OH | 0.6 (0.9 in H-bonding solvents) |

| -OMe | 0.7 |

| -NH₂ | 1.2 (1.8 in H-bonding solvents) |

| -COOH | 1.2 |

| -CH₃ | 1.8 |

| -CH₂CH₃ | 2.0 |

| -i-C₃H₇ | 2.2 |

| -t-C₄H₉ | > 4.5 |

| -C₆H₅ | 3.0 |

This conformational locking has profound implications for reactivity. For instance, in nucleophilic substitution reactions, the steric bulk of a tert-butyl group can dramatically alter the reaction mechanism and rate.[5] In an Sₙ2 reaction, which necessitates a backside attack, the tert-butyl group effectively shields the reaction center, leading to a significant decrease in the reaction rate.[6][7] Conversely, in Sₙ1 reactions that proceed through a carbocation intermediate, the tert-butyl group stabilizes the positive charge through hyperconjugation and inductive effects, thereby accelerating the reaction.[6][8]

Diagram 1: Influence of the Tert-Butyl Group on Nucleophilic Substitution Pathways

Caption: Steric hindrance by the tert-butyl group favors the SN1 pathway.

Electronic Effects: A Subtle Contributor

While steric effects are dominant, the electronic properties of the tert-butyl group also play a crucial role. It is generally considered to be a weak electron-donating group through two primary mechanisms:

-

Inductive Effect (+I): The three methyl groups, being less electronegative than the central quaternary carbon, inductively push electron density towards it. This electron density is then donated to the atom or group to which the tert-butyl is attached.[9]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond to an adjacent empty or partially filled p-orbital or a π-system. In the case of a tert-butyl group attached to a carbocation or an unsaturated system, the electrons in the C-H σ-bonds can overlap with the adjacent p-orbital, effectively donating electron density.[9]

The electron-donating nature of the tert-butyl group is particularly important in stabilizing carbocation intermediates, as seen in Sₙ1 reactions and electrophilic aromatic substitution.[9] In the latter, the tert-butyl group is an ortho, para-director; however, due to its large steric bulk, para-substitution is strongly favored.[9]

The Tert-Butyl Group in Medicinal Chemistry and Drug Development

The unique properties of the tert-butyl group make it a valuable moiety in drug design, where it can be strategically employed to modulate a compound's pharmacokinetic and pharmacodynamic profile.

Metabolic Shielding and Enhanced Bioavailability